molecular formula C6H11NO3 B1396689 (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate CAS No. 1638743-90-4

(2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B1396689
CAS No.: 1638743-90-4
M. Wt: 145.16 g/mol
InChI Key: YIKYEFZGORKEBX-RFZPGFLSSA-N
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Description

(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: is a chemical compound belonging to the class of organic compounds known as hydroxypyrrolidines. This compound is characterized by its molecular structure, which includes a pyrrolidine ring with a hydroxyl group at the third position and a carboxylate ester group at the second position. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

  • Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

  • Functionalization: The hydroxyl group at the third position is introduced through hydroxylation reactions.

  • Esterification: The carboxylate ester group is formed by reacting the hydroxylated pyrrolidine with methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Chemical Reactions Analysis

(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Amines.

  • Substitution: Various substituted pyrrolidines.

Scientific Research Applications

(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biological assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: can be compared with other similar compounds, such as:

  • (2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: The enantiomer of the compound, which may have different biological activity.

  • Methyl 3-hydroxypyrrolidine-2-carboxylate (racemic mixture): A mixture of both enantiomers.

  • Other hydroxypyrrolidines: Compounds with similar structures but different substituents or functional groups.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological and chemical properties. The presence of the hydroxyl group and the ester group in the specific (2R,3R) configuration makes it distinct from other similar compounds.

Properties

IUPAC Name

methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKYEFZGORKEBX-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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